C19H15ClN2O4
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Overview
Description
The compound with the molecular formula C19H15ClN2O4 rebamipide . It is a gastroprotective agent primarily used for mucosal protection, healing of gastroduodenal ulcers, and treatment of gastritis . Rebamipide works by enhancing mucosal defense, scavenging free radicals, and temporarily activating genes encoding cyclooxygenase-2 .
Preparation Methods
Synthetic Routes and Reaction Conditions: Rebamipide can be synthesized through a multi-step process involving the reaction of 2-oxo-1,2-dihydroquinoline-4-carboxylic acid with 4-chlorobenzoyl chloride in the presence of a base such as triethylamine. The reaction typically occurs in an organic solvent like dichloromethane at low temperatures .
Industrial Production Methods: Industrial production of rebamipide involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving additional purification steps such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: Rebamipide undergoes various chemical reactions, including:
Oxidation: Rebamipide can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert rebamipide into its corresponding amine derivatives.
Substitution: Substitution reactions can occur at the chlorine atom, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products: The major products formed from these reactions include various quinoline and amine derivatives, which can have different pharmacological properties .
Scientific Research Applications
Rebamipide has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying the reactivity of quinoline derivatives.
Medicine: It is used in the treatment of gastroduodenal ulcers, gastritis, and other gastrointestinal disorders.
Industry: Rebamipide is used in the pharmaceutical industry for the development of gastroprotective drugs.
Mechanism of Action
Rebamipide exerts its effects through several mechanisms:
Enhancing Mucosal Defense: It increases the production of mucus and bicarbonate, which protect the gastric lining.
Scavenging Free Radicals: Rebamipide neutralizes free radicals, reducing oxidative stress on the gastric mucosa.
Activating Cyclooxygenase-2 Genes: It temporarily activates genes encoding cyclooxygenase-2, promoting the healing of ulcers.
Comparison with Similar Compounds
Rebamipide is unique compared to other gastroprotective agents due to its multiple mechanisms of action. Similar compounds include:
Sucralfate: Forms a protective barrier over ulcers but does not have antioxidant properties.
Misoprostol: A prostaglandin analog that protects the gastric lining but can cause significant side effects.
Proton Pump Inhibitors (PPIs): Reduce gastric acid production but do not enhance mucosal defense or scavenge free radicals.
Rebamipide’s ability to enhance mucosal defense, scavenge free radicals, and activate healing genes makes it a versatile and effective gastroprotective agent .
Properties
IUPAC Name |
3-[[4-chloro-1-(3,4-dimethylphenyl)-2,5-dioxopyrrol-3-yl]amino]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN2O4/c1-10-6-7-14(8-11(10)2)22-17(23)15(20)16(18(22)24)21-13-5-3-4-12(9-13)19(25)26/h3-9,21H,1-2H3,(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAYRZFKKNDZWJB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=O)C(=C(C2=O)Cl)NC3=CC=CC(=C3)C(=O)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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